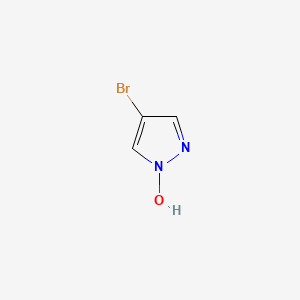

4-Bromo-1H-pyrazol-1-ol

Description

Properties

IUPAC Name |

4-bromo-1-hydroxypyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-3-1-5-6(7)2-3/h1-2,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYOPKJFCGBDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471611 | |

| Record name | 1-hydroxy-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87844-44-8 | |

| Record name | 1-hydroxy-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 4-Bromo-1H-pyrazol-1-ol, three distinct signals are anticipated. The two protons attached to the pyrazole (B372694) ring at positions 3 and 5 (H-3 and H-5) are in different chemical environments and are expected to appear as singlets, assuming no significant long-range coupling. The H-5 proton, being adjacent to the N-OH group, would likely appear at a different chemical shift than the H-3 proton, which is adjacent to the other nitrogen atom. The third signal would correspond to the hydroxyl proton (N-OH). This proton's chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature. It would typically appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.5 - 7.8 | Singlet (s) |

| H-5 | 7.8 - 8.2 | Singlet (s) |

| N-OH | 9.0 - 11.0 | Broad Singlet (br s) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum is expected to show three signals, corresponding to the three carbon atoms of the pyrazole ring. The carbon atom bonded to the bromine (C-4) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The C-3 and C-5 carbons will also exhibit distinct signals. The chemical shifts can be predicted based on established data for pyrazole and its substituted derivatives.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-3 | 135 - 140 |

| C-4 | 95 - 105 |

| C-5 | 125 - 130 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms. For this compound, two distinct signals are expected. The nitrogen atom bonded to the hydroxyl group (N-1) would have a characteristic chemical shift, differing significantly from the pyridine-like nitrogen atom at the N-2 position. Data from related compounds like 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, which shows N-1 at -187.8 ppm and N-2 at -119.9 ppm (referenced against external nitromethane), can provide a basis for these predictions, although the N-OH group will induce different shifts. mdpi.com

Predicted ¹⁵N NMR Data for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) |

| N-1 (N-OH) | -140 to -160 |

| N-2 | -110 to -130 |

Note: These are predicted values relative to nitromethane (B149229) and may vary based on experimental conditions.

While ¹H, ¹³C, and ¹⁵N NMR provide fundamental data, 2D NMR techniques would be crucial for unambiguous assignment and full structural confirmation.

COSY (Correlation Spectroscopy): Would confirm the absence of coupling between the H-3 and H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals (H-3, H-5) directly to their attached carbon atoms (C-3, C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of atoms, although for a small planar molecule like this, its utility might be limited compared to HMBC.

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

For this compound, key vibrational modes would include:

O-H Stretching: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-O Stretching: A moderate to strong band expected in the 1340-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

C=N and C=C Stretching: These ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.

C-Br Stretching: A strong absorption in the far-infrared region, typically between 500-600 cm⁻¹.

Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C=N / C=C stretch (ring) | 1400 - 1600 | Medium-Strong |

| N-O stretch | 1340 - 1450 | Medium-Strong |

| C-Br stretch | 500 - 600 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

For this compound (C₃H₃BrN₂O), the molecular ion peak in the mass spectrum would be a characteristic doublet. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecular weights calculated with each isotope.

Common fragmentation pathways for N-hydroxy compounds can include the loss of an oxygen atom ([M-16]⁺) or a hydroxyl radical ([M-17]⁺). nih.gov The loss of the bromine atom ([M-79/81]⁺) is also a highly probable fragmentation pathway.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 161.95/163.95 | Molecular ion peak showing characteristic bromine isotope pattern. |

| [M-O]⁺ | 145.95/147.95 | Loss of an oxygen atom. |

| [M-OH]⁺ | 144.95/146.95 | Loss of a hydroxyl radical. |

| [M-Br]⁺ | 83.03 | Loss of a bromine atom. |

Note: m/z values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography studies have been instrumental in determining the precise three-dimensional structure of 4-Bromo-1H-pyrazole in the solid state. These investigations have revealed that the compound crystallizes in the orthorhombic space group Pnma. A significant feature of its crystal structure is the formation of a trimeric molecular assembly through intermolecular N—H⋯N hydrogen bonding. This arrangement is isostructural with its chloro-analog, 4-chloro-1H-pyrazole. nih.gov

The asymmetric unit of the crystal lattice contains one and a half molecules of 4-Bromo-1H-pyrazole. nih.gov This is a consequence of the trimeric structure being bisected by a mirror plane that passes through one bromine atom, one carbon atom, and one N—N bond. nih.gov This symmetry results in the crystallographic disorder of the N—H proton, which occupies two positions with a 50% occupancy for each. nih.gov

The supramolecular arrangement of 4-Bromo-1H-pyrazole is a notable aspect of its solid-state structure. The formation of these hydrogen-bonded trimeric motifs is a common feature among pyrazole derivatives and is influenced by the steric and electronic properties of the substituents on the pyrazole ring. nih.govmdpi.comresearchgate.net In contrast, other halogenated pyrazoles, such as 4-fluoro-1H-pyrazole, exhibit a different packing motif, forming catemeric chains through hydrogen bonding. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Supramolecular Motif | Trimeric H-bonding |

| Isostructural Analog | 4-chloro-1H-pyrazole |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like 4-Bromo-1H-pyrazole, the primary electronic transitions observed are typically π → π* and n → π*. uzh.chslideshare.net

The pyrazole ring, being an aromatic heterocycle, possesses a conjugated π system. The electrons in the π bonding orbitals can be excited to π anti-bonding orbitals (π → π* transitions). uzh.ch These transitions are generally strong and occur at specific wavelengths, which are characteristic of the chromophore. uzh.ch Additionally, the nitrogen atoms in the pyrazole ring have lone pairs of electrons in non-bonding orbitals. These electrons can be promoted to π anti-bonding orbitals (n → π* transitions), which typically require less energy and occur at longer wavelengths compared to π → π* transitions. uzh.ch

The absorption spectrum of 4-Bromo-1H-pyrazole would be expected to show distinct absorption bands corresponding to these electronic transitions. The position and intensity of these bands are influenced by the molecular structure and the solvent used for the analysis. The presence of the bromine atom, an auxochrome, can also influence the absorption characteristics of the pyrazole chromophore.

| Transition Type | Description | Expected Relative Energy |

|---|---|---|

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | Higher |

| n → π | Excitation of an electron from a non-bonding orbital to a π anti-bonding orbital. | Lower |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This data is then used to determine the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. For 4-Bromo-1H-pyrazole, with the molecular formula C₃H₃BrN₂, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, bromine, and nitrogen.

The experimental values obtained from elemental analysis of a synthesized sample of 4-Bromo-1H-pyrazole are compared with the theoretical values. A close agreement between the experimental and theoretical percentages confirms the stoichiometric composition and purity of the compound. For instance, in the characterization of related pyrazole derivatives, elemental analysis is routinely employed to validate the successful synthesis of the target molecule. researchgate.net

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 3 | 36.03 | 24.53 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 2.06 |

| Bromine | Br | 79.90 | 1 | 79.90 | 54.38 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.07 |

| Total Molecular Weight | 147.00 |

Tautomerism and Proton Dynamics in 4 Bromo 1h Pyrazol 1 Ol

Annular Tautomerism (1H-pyrazole vs. 2H-pyrazole forms)

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the heterocyclic ring. nih.gov This dynamic process results in an equilibrium between two distinct tautomeric forms. In the context of substituted pyrazoles, the position of this equilibrium is highly sensitive to the nature and position of the substituents on the carbon atoms of the ring. nih.gov

For pyrazoles featuring an N-hydroxyl group, such as 4-Bromo-1H-pyrazol-1-ol, the tautomerism can also be considered in terms of potential keto-enol forms, specifically the 1H-pyrazol-1-ol (hydroxy form) versus a corresponding pyrazolone (B3327878) (keto form). nih.govdntb.gov.ua Theoretical and experimental studies on analogous N-substituted pyrazolols consistently demonstrate that the hydroxy tautomer is the significantly more stable and predominant form in both solid and solution states. nih.govdntb.gov.ua

The determination of tautomeric equilibria in pyrazole (B372694) systems relies on several powerful analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.

NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, and ¹⁵N) is a primary tool for investigating tautomeric forms in solution. nih.gov By comparing the chemical shifts and coupling constants of a target molecule with those of "fixed" derivatives (e.g., N-methyl or O-methyl analogs), the dominant tautomer can be identified. nih.gov For instance, studies on 1-phenyl-1H-pyrazol-3-ol showed that its NMR spectral data closely resembled that of its O-methyl derivative rather than its N-methyl derivative, confirming the prevalence of the hydroxy form. nih.gov ¹⁵N NMR is particularly insightful, as the chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state (sp² vs. sp³), which differs significantly between tautomers. nih.gov

X-ray Crystallography: In the solid state, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, thereby identifying the exact tautomeric form present in the crystal lattice. nih.govrsc.org For example, X-ray analysis of 1-phenyl-1H-pyrazol-3-ol revealed that it exists exclusively as the hydroxy tautomer in the solid state, forming dimeric structures through hydrogen bonding. nih.govdntb.gov.ua

The presence of a hydroxyl group directly attached to a ring nitrogen atom strongly favors the existence of the molecule in its hydroxyl form. Studies on various 1-substituted 1H-pyrazol-3-ols have shown that the 3-hydroxy tautomer is overwhelmingly preferred over the alternative 3-oxo form in a range of solvents. nih.gov This preference is attributed to the aromatic stabilization of the pyrazole ring in the hydroxyl form. Therefore, for this compound, it is expected that the N-hydroxy form is the dominant, if not exclusive, tautomer present.

The choice of solvent can significantly impact the position of a tautomeric equilibrium, primarily through its polarity and its ability to act as a hydrogen-bond donor or acceptor. nih.gov In the case of pyrazolols, solvent effects are often observed not as a shift in the primary tautomeric equilibrium (which strongly favors the hydroxy form) but in the degree of molecular self-association. nih.gov

In nonpolar, aprotic solvents like chloroform (B151607) (CDCl₃) or benzene (B151609) (C₆D₆), N-hydroxypyrazoles tend to exist as dimers or other aggregates stabilized by intermolecular hydrogen bonds. nih.gov In contrast, in strong hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), these intermolecular hydrogen bonds are disrupted, and the molecules exist predominantly as monomers solvated by the solvent. nih.govdntb.gov.ua This change is readily observed in NMR spectra, particularly by a marked upfield shift of the ¹⁵N resonance of the N2 atom and a change in the chemical shift of the OH proton. nih.gov

| Solvent | ¹H Chemical Shift (OH proton, ppm) | ¹⁵N Chemical Shift (N2, ppm) | Predominant Species |

|---|---|---|---|

| CDCl₃ | ~11.3 | ~248 | Hydrogen-bonded dimer |

| DMSO-d₆ | ~11.0 | ~262 | Solvated monomer |

The rate of proton exchange between tautomers can be studied using variable-temperature NMR spectroscopy. nih.gov For many pyrazole systems, this exchange is fast on the NMR timescale at room temperature, resulting in averaged signals for the C3 and C5 carbons in N-unsubstituted pyrazoles. nih.gov In the case of this compound, where the hydroxy form is strongly favored, temperature changes are more likely to affect the dynamics of intermolecular proton exchange and the equilibrium between monomeric and self-associated species. At lower temperatures, the rate of exchange slows, which can lead to the sharpening of signals or the appearance of distinct signals for different hydrogen-bonded states.

Intermolecular Hydrogen Bonding and Self-Association in Solution and Solid State

In the solid state, N-unsubstituted pyrazoles are known to form a variety of supramolecular structures through intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net The resulting motifs can be dimers, trimers, tetramers, or one-dimensional chains (catemers), with the specific arrangement being dictated by the steric and electronic properties of the ring substituents. mdpi.comresearchgate.netsemanticscholar.org For example, the crystal structure of 4-bromo-1H-pyrazole reveals a hydrogen-bonded trimeric assembly. nih.gov

For this compound, the hydrogen bonding is expected to occur via its N-OH group, acting as a hydrogen bond donor, and the pyridine-like N2 atom, acting as an acceptor, leading to O-H···N interactions. Analogous compounds like 1-phenyl-1H-pyrazol-3-ol have been shown to crystallize as dimeric units connected by two strong intermolecular hydrogen bonds. nih.govdntb.gov.ua This tendency for self-association persists in nonpolar solutions, where the dimeric form is often predominant. nih.gov In polar, hydrogen-bond accepting solvents such as DMSO, these self-associated structures are broken in favor of monomeric species that form hydrogen bonds with the solvent molecules. nih.gov

Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer (IPT) is a fundamental chemical process wherein a proton is transferred between two acceptor sites within the same molecule. In this compound, the N-hydroxyl group introduces the possibility of proton transfer to the adjacent pyrazole nitrogen atom. This process would result in a tautomeric form, a zwitterionic intermediate.

The feasibility of such a transfer is contingent on the energy barrier of the transition state. Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these energy landscapes. For a proton transfer to occur from the hydroxyl oxygen to the N2 nitrogen of the pyrazole ring, a transition state involving a strained four-membered ring (O-H-N-N) would be necessary. Generally, such direct proton transfers have high activation energies unless facilitated by a "proton relay" mechanism, where solvent molecules or other functional groups assist in shuttling the proton.

In the absence of such mediating molecules, the direct intramolecular proton transfer in this compound is likely to be energetically unfavorable. The stability of the N-hydroxy tautomer is generally greater than its zwitterionic counterpart in pyrazole systems. Studies on related N-substituted pyrazolones have shown a strong preference for the hydroxyl tautomeric form.

Table 1: Theoretical Intramolecular Proton Transfer Parameters

| Parameter | Predicted Value for this compound | Basis of Prediction |

|---|---|---|

| Proton Donor | Hydroxyl Oxygen (O-H) | Presence of the N-hydroxyl group |

| Proton Acceptor | Pyrazole Nitrogen (N2) | Lone pair availability on the sp2 hybridized nitrogen |

| Likely Transition State | High-energy, four-membered ring | General principles of intramolecular proton transfer |

| Predicted Equilibrium | Favors the N-hydroxy tautomer | Studies on analogous N-hydroxy heterocyclic compounds |

It is important to note that excited-state intramolecular proton transfer (ESIPT) could present a different scenario. Upon photoexcitation, the acidity and basicity of the donor and acceptor sites can change significantly, potentially lowering the energy barrier for proton transfer. However, without specific spectroscopic and computational studies on this compound, this remains a theoretical possibility.

Conformational Analysis of the N-Hydroxyl Group and its Impact on Overall Structure

Two primary planar conformations can be envisioned: syn and anti, where the O-H bond is oriented towards or away from the N2 nitrogen of the pyrazole ring, respectively. The relative stability of these conformers is governed by a combination of steric and electronic effects.

Syn-conformation: This arrangement could potentially be stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the lone pair of the N2 nitrogen. However, this would also create a strained five-membered ring-like structure.

Anti-conformation: This conformation would likely experience less steric hindrance and would be more favorable for forming intermolecular hydrogen bonds with neighboring molecules in the solid state or with solvent molecules.

Computational modeling, specifically DFT calculations, would be necessary to determine the precise rotational energy barrier and the most stable conformation. The planarity of the pyrazole ring is expected to be largely maintained, with the bromine atom at the 4-position influencing the electronic distribution within the ring but having a minor direct steric impact on the N-hydroxyl group's conformation.

The conformation of the N-hydroxyl group has a direct impact on the molecule's crystal packing and its potential to form hydrogen-bonded networks. An anti-conformation would readily allow for the formation of dimers or polymeric chains through intermolecular O-H···N hydrogen bonds, a common motif in related heterocyclic structures.

Table 2: Predicted Conformational Properties of the N-Hydroxyl Group

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Rotational Barrier (N-O bond) | Moderate | Single bond character with some electronic influence from the ring |

| Most Stable Conformer | Likely anti | Minimization of steric hindrance and favorability for intermolecular hydrogen bonding |

| Impact on Crystal Structure | Facilitates intermolecular hydrogen bonding | The exposed hydroxyl group can act as a hydrogen bond donor |

| Influence of Bromine Substituent | Electronic effect on the pyrazole ring | Alters the electron density and potentially the basicity of the N2 nitrogen |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Structural Optimization and Electronic Properties

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 4-Bromo-1H-pyrazol-1-ol and understanding the distribution of electrons within the molecule. These calculations provide a wealth of information, including optimized bond lengths, bond angles, and electronic properties such as molecular orbital energies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for this purpose. electrochemsci.orgresearchgate.netresearchgate.net Geometry optimization at the DFT/B3LYP level of theory provides a detailed picture of the molecule's equilibrium structure. For this compound, these calculations would reveal the precise bond lengths and angles of the pyrazole (B372694) ring, as well as the orientation of the bromo and hydroxyl substituents.

Electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP) (Note: The following data is illustrative and based on typical values for similar pyrazole derivatives.)

| Property | Predicted Value |

| Total Energy (Hartree) | -2875.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.6 |

| Dipole Moment (Debye) | 2.5 |

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Coupled-Cluster with Singles and Doubles (CCSD) is a highly reliable ab initio method for calculating the electronic structure of molecules. While computationally more intensive than DFT, CCSD provides benchmark-quality energies and properties, which can be used to validate the results from less computationally demanding methods like B3LYP. For this compound, CCSD calculations would offer a more refined understanding of its electronic energy and molecular geometry. nih.gov

The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets, such as the 6-311++G(d,p) or the aug-cc-pVDZ, provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. aip.org

To account for the influence of a solvent on the properties of this compound, solvation models are often incorporated into the calculations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. electrochemsci.orgresearchgate.net This approach is effective in capturing the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. rsc.org By predicting the ¹H and ¹³C NMR spectra of this compound, researchers can compare the theoretical data with experimental results to confirm the molecular structure. Quantum mechanical calculations have become increasingly popular for predicting NMR chemical shifts with reasonable accuracy. nih.gov

Similarly, the calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) spectrum. mdpi.com The calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the computed IR spectrum with the experimental one can help in assigning the observed absorption bands to specific molecular vibrations. uit.nonih.gov

Table 2: Predicted Spectroscopic Parameters for this compound (Note: The following data is illustrative and based on typical values for similar pyrazole derivatives.)

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (pyrazole ring, ppm) | 7.5 - 8.0 |

| ¹³C NMR Chemical Shift (C-Br, ppm) | 95 - 105 |

| N-O-H Stretch Vibrational Frequency (cm⁻¹) | 3550 - 3650 |

| C-Br Stretch Vibrational Frequency (cm⁻¹) | 600 - 700 |

Theoretical Studies on Tautomeric Equilibria and Proton Transfer Pathways

The pyrazole ring system is known to exhibit tautomerism, and this compound is no exception. mdpi.com Theoretical calculations are instrumental in investigating the relative stabilities of different tautomers and the energy barriers associated with their interconversion. researchgate.net

For this compound, several tautomeric forms can be envisioned, involving the migration of the hydroxyl proton to one of the nitrogen atoms of the pyrazole ring. By calculating the total electronic energy of each tautomer using methods like DFT or CCSD, their relative stabilities can be determined. The tautomer with the lowest energy is predicted to be the most abundant species at equilibrium. researchgate.netnih.gov These calculations can also be performed in the presence of a solvent model to assess how the solvent environment influences the tautomeric equilibrium.

Table 3: Calculated Relative Energies of this compound Tautomers (Note: The following data is illustrative and based on typical values for similar pyrazole derivatives. Energies are relative to the most stable tautomer.)

| Tautomer | Relative Energy (kcal/mol) |

| 1H-pyrazol-1-ol | 0.0 |

| 1H-pyrazol-5-one | +5.2 |

| 2H-pyrazol-5-one | +3.8 |

By elucidating the energetic landscape of these tautomeric forms, computational studies provide a deeper understanding of the chemical behavior of this compound and can help rationalize its observed reactivity and spectroscopic properties.

Determination of Activation Energy Barriers for Tautomerization

Prototropic tautomerism in pyrazoles, involving the migration of a proton between the two nitrogen atoms of the ring, is a fundamental process influencing their chemical behavior. Computational studies, particularly using density functional theory (DFT) and ab initio methods, have been pivotal in quantifying the energy barriers associated with these tautomeric transformations. For substituted pyrazoles, the activation energy for intramolecular proton transfer is significant, indicating a high barrier for the uncatalyzed process.

Theoretical calculations on 4-substituted pyrazoles have established a range for the activation energy of intramolecular proton migration. These studies, employing high-level computational methods, provide a reliable estimate for the energy required to overcome the transition state for tautomerization. The bromo substituent at the 4-position is expected to influence this energy barrier through its electronic effects.

| Computational Method | System | Calculated Activation Energy Range (kcal/mol) |

|---|---|---|

| MP2 | 3(5)-Substituted Pyrazoles | 49.4–53.96 ias.ac.in |

| CAM-B3LYP and MP2 | 4-Substituted Pyrazoles | 47.8–55.5 nih.gov |

Modeling of Water-Assisted Proton Transfer

The high activation energy for direct intramolecular proton transfer suggests that in protic solvents like water, the tautomerization process is likely facilitated by solvent molecules. Computational models have been developed to investigate the role of water in mediating this proton transfer. These models typically involve the inclusion of one or more water molecules to form a hydrogen-bonded bridge between the nitrogen atoms of the pyrazole ring.

These studies have demonstrated that the presence of water molecules significantly lowers the activation energy barrier for proton transfer through a Grotthuss-type mechanism. nih.gov The water molecules act as a shuttle, accepting a proton from one nitrogen atom and donating a proton to the other in a concerted or stepwise fashion. Computational investigations on substituted pyrazoles have quantified this reduction in the activation barrier, highlighting the catalytic role of water. It has been shown that the inclusion of a single water molecule can dramatically decrease the energy barrier, with the addition of a second water molecule leading to a further, albeit smaller, reduction. researchgate.netresearchgate.net

| Computational Method | Assisting Molecule(s) | Calculated Activation Energy Range (kcal/mol) |

|---|---|---|

| MP2/6-311++G(d,p) | One Water Molecule | 26.62–31.78 ias.ac.in |

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity of molecules. wikipedia.org By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), insights into the electrophilic and nucleophilic nature of a molecule can be gained. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. stackexchange.com

For this compound, the HOMO is expected to be localized on the pyrazole ring and the bromo substituent, while the LUMO is likely to be distributed over the pyrazole ring system. A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational studies on similar molecules, such as pyrazoline derivatives containing a 4-bromophenyl group, provide valuable data for understanding the electronic properties of this compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.21 |

| LUMO | -1.34 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

Data from a computational study on 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. nih.gov

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction pathways can be traced. This provides a step-by-step understanding of how reactants are converted into products.

For pyrazole derivatives, computational studies have been employed to investigate various reactions, including cycloadditions, substitutions, and functional group transformations. For instance, the mechanism of the [3+2] cycloaddition reaction to form the pyrazole ring has been elucidated through theoretical calculations, identifying the transition state and intermediates involved. nih.gov Similarly, computational simulations can be used to explore the reactivity of this compound in different chemical environments, predicting the most likely reaction pathways and product distributions. These studies are crucial for designing synthetic routes and understanding the chemical behavior of this compound.

Investigation of Non-Covalent Interactions within Molecular Aggregates

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a critical role in determining the solid-state structure and properties of molecular compounds. nih.gov Computational methods are widely used to investigate these interactions in molecular aggregates and crystals.

In the case of this compound, the presence of a hydrogen bond donor (N-OH) and acceptor (N atom of the pyrazole ring), as well as the bromine atom capable of forming halogen bonds, suggests a rich landscape of non-covalent interactions. Computational studies on related 4-halopyrazoles have revealed the formation of distinct supramolecular motifs. For example, while 4-fluoro-1H-pyrazole forms one-dimensional chains via N-H···N hydrogen bonds in the solid state, the chloro and bromo analogues are known to form trimeric structures. nih.govresearchgate.net

Chemical Reactivity and Synthetic Transformations of 4 Bromo 1h Pyrazol 1 Ol

Reactivity of the N-Hydroxyl Group

The N-hydroxyl moiety imparts unique properties to the pyrazole (B372694) ring. The oxygen atom can act as a nucleophile, and the N-O bond is susceptible to cleavage under reductive conditions.

The oxygen atom of the N-hydroxyl group in 4-Bromo-1H-pyrazol-1-ol can function as a nucleophilic center, reacting with various electrophiles. This allows for O-alkylation and O-acylation, leading to the formation of N-alkoxy and N-acyloxy pyrazole derivatives, respectively. The control of N- versus O-alkylation is a classic challenge in the chemistry of ambident anions, but selective O-alkylation can often be achieved by carefully choosing the reaction conditions. nih.gov For instance, direct alkylation with agents like alkyl halides can yield O-alkylated products. nih.gov Similarly, acylation can be performed using acyl halides or anhydrides to introduce an acyl group onto the oxygen atom. These transformations are fundamental for modifying the electronic properties and steric profile of the molecule.

A key transformation of N-hydroxy heterocycles is the reductive cleavage of the N-O bond, a process known as deoxygenation. This reaction converts this compound into its parent heterocycle, 4-bromopyrazole. A wide array of reagents and catalytic systems have been developed for the deoxygenation of heterocyclic N-oxides, which are structurally related. researchgate.net These methods often employ transition-metal catalysts or environmentally friendly reducing agents. organic-chemistry.org For example, systems utilizing iodide as a catalyst regenerated by formic acid provide a sustainable approach to N-oxide reduction. rsc.org Such methodologies are applicable for removing the hydroxyl group from the pyrazole nitrogen, yielding the corresponding deoxygenated 4-bromopyrazole, a valuable intermediate in its own right.

In the reactions described above, the N-hydroxyl group primarily acts as an O-nucleophile , where the lone pair of electrons on the oxygen atom attacks an electrophilic center during alkylation or acylation. Conversely, while less common for the N-ol itself, the pyrazole moiety can be incorporated into more complex structures where it functions as part of a leaving group . For example, N-substituted hydroxamic acids with pyrazolone (B3327878) leaving groups have been developed as precursors for generating nitrosocarbonyl intermediates under physiological conditions. nih.gov This demonstrates the potential for the pyrazole ring system to be employed as a leaving group in specialized chemical contexts.

Reactivity of the 4-Bromo Substituent

The bromine atom at the C4 position of the pyrazole ring is a key handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in halogen-metal exchange and a variety of transition metal-catalyzed cross-coupling reactions. scielo.org.mx

The 4-bromo substituent can be swapped for a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This process converts the relatively unreactive C-Br bond into a highly nucleophilic organometallic species. This transformation is typically achieved using organolithium reagents (like n-butyllithium) at low temperatures or Grignard reagents (like isopropylmagnesium chloride). nih.govnih.govresearchgate.net The resulting 4-lithiated or 4-magnesiated pyrazole intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles to introduce new functional groups at the 4-position. This method provides a versatile pathway for the functionalization of the pyrazole core. tcnj.edu

Brominated pyrazoles are excellent substrates for numerous palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming C-C bonds. scielo.org.mx

Suzuki Reaction : The Suzuki coupling involves the reaction of the 4-bromo group with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups to the pyrazole ring. Despite the presence of an unprotected NH group in some pyrazole substrates, Suzuki couplings can proceed in good to very good yields. nih.gov

Sonogashira Reaction : This reaction couples the 4-bromo substituent with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly reliable method for synthesizing 4-alkynylpyrazoles, which are important precursors for more complex molecules. researchgate.net

Heck Reaction : The Heck reaction pairs the 4-bromopyrazole derivative with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically yielding a 4-alkenylpyrazole. wikipedia.org This reaction is a powerful tool for the vinylation of aryl halides. researchgate.netnih.gov

Stille Reaction : In the Stille coupling, the 4-bromo group reacts with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orglibretexts.org A major advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. nih.govyoutube.com

Negishi Reaction : The Negishi coupling involves the reaction of the 4-bromo substituent with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are highly reactive and compatible with a broad range of functional groups, making the Negishi coupling a versatile tool for creating C-C bonds. nih.govorganic-chemistry.org

The following table summarizes examples of these cross-coupling reactions performed on various 4-bromopyrazole derivatives, illustrating the synthetic potential of the 4-bromo handle.

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Suzuki | 4-Bromopyrazole | Arylboronic acid | Pd precatalyst (P1), K₃PO₄, Dioxane/H₂O, 100 °C | 4-Arylpyrazole nih.gov |

| Sonogashira | 4-Bromo-6H-1,2-oxazine (related heterocycle) | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene (B28343) | 4-Alkynyl-6H-1,2-oxazine researchgate.net |

| Heck | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Palladium catalyst | 4-(Propenal)-pyrazole derivative researchgate.net |

| Stille | Brominated Diazocine (related N-heterocycle) | Organostannane | Pd(OAc)₂/XPhos, K₂CO₃, Dioxane, 80 °C | Coupled diazocine derivative nih.gov |

| Negishi | 2-Bromopyridine (related heterocycle) | Organozinc chloride | Pd(PPh₃)₄ | Unsymmetrical bipyridine wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) at C4

The pyrazole ring is characterized as a π-excessive heteroaromatic system, which generally exhibits low reactivity towards nucleophilic substitution reactions. encyclopedia.pub The electron-rich nature of the ring disfavors the initial attack by a nucleophile, which is the rate-determining step in the SNAr mechanism. Consequently, examples of nucleophilic substitution on the pyrazole core are relatively scarce compared to their electrophilic counterparts. encyclopedia.pub

For a nucleophilic aromatic substitution to proceed at the C4 position of a 4-halopyrazole, the ring typically requires activation by the presence of strong electron-withdrawing groups (EWGs). These groups help to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The reactivity of halogen substituents in related azole systems, such as halogenoimidazoles, has been shown to be highly dependent on the substitution pattern and the presence of protecting groups on the nitrogen atoms. rsc.org For instance, in N-protected 2,4,5-tribromoimidazoles, nucleophilic attack preferentially occurs at the C2 position, whereas in 5-bromo-4-nitroimidazoles, the bromine at C5 is displaced. rsc.org

In the specific case of this compound, the N-hydroxyl group is electron-donating, which would further deactivate the ring towards nucleophilic attack. Therefore, direct displacement of the C4-bromo substituent by common nucleophiles under standard SNAr conditions is expected to be challenging. Successful substitution would likely necessitate either the introduction of potent electron-withdrawing groups at other positions on the ring or the use of transition-metal-catalyzed cross-coupling methodologies, which proceed through different mechanistic pathways.

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The pyrazole ring is an aromatic system that readily undergoes electrophilic aromatic substitution. In unsubstituted pyrazole, electronic density calculations and experimental results consistently show that the C4 position is the most electron-rich and, therefore, the most nucleophilic site. encyclopedia.pub This makes it the preferred position for attack by a wide range of electrophiles, including nitration, halogenation, and sulfonation reagents.

However, in this compound, the C4 position is already occupied by a bromine atom. Consequently, any subsequent electrophilic substitution must occur at one of the remaining available carbon positions on the pyrazole ring, namely C3 or C5. The ultimate regiochemical outcome of such a reaction is determined by the combined electronic and steric influences of the substituents already present on the ring: the 4-bromo group and the N-hydroxyl group.

The regioselectivity of further electrophilic attack on the this compound ring is governed by the interplay of the directing effects of the existing substituents.

4-Bromo Group (-Br): Like other halogens in aromatic systems, the bromo group exhibits a dual electronic effect. It is deactivating through its electron-withdrawing inductive effect (-I), which lowers the ring's nucleophilicity. However, it is also a π-donor through its resonance effect (+M), which directs incoming electrophiles to the positions ortho and para to itself. In the pyrazole ring, the positions adjacent to C4 are C3 and C5.

Cycloaddition Reactions Involving the Pyrazole Ring System

The aromaticity of the 1H-pyrazole ring imparts significant stability, making it generally unreactive as a diene or dienophile in conventional cycloaddition reactions such as the Diels-Alder reaction. Participation in such a reaction would require the disruption of the aromatic sextet, which is energetically unfavorable.

The available literature on Diels-Alder reactions of pyrazole-containing scaffolds predominantly focuses on the non-aromatic 4H-pyrazole tautomer. nih.govacs.orgraineslab.commdpi.comrsc.org These 4,4-disubstituted 4H-pyrazoles are not aromatic and can function as effective dienes. Their reactivity in [4+2] cycloadditions is significantly enhanced by the presence of electron-withdrawing substituents at the C4 position, such as fluorine atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org Some studies have also explored cycloadditions where a diene system is appended to the pyrazole ring, rather than involving the ring itself. researchgate.net Another specific derivative, "pyrazole blue," has been reported to act as both a diene and a dienophile in Diels-Alder reactions, though its unique structure makes this reactivity exceptional. researchgate.net

For this compound, which exists as a stable aromatic 1H-pyrazole, participation of the ring itself as a diene in a thermal cycloaddition reaction is considered highly unlikely under normal conditions due to the inherent energetic penalty of losing aromaticity.

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold possesses two key functional groups, the C4-bromo substituent and the N-hydroxyl group, which serve as versatile handles for a wide range of synthetic modifications and derivatization strategies.

The C4-bromo group is particularly valuable for constructing more complex molecules through the formation of new carbon-carbon and carbon-heteroatom bonds. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of this position. mdpi.com These reactions allow for the introduction of a diverse array of substituents onto the pyrazole core.

Table 1: Potential Cross-Coupling Reactions at the C4-Position

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base | C-C (Aryl, Alkyl) |

| Stille Coupling | Organotin compounds (stannanes) | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C (Aryl, Vinyl) |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

| Heck Coupling | Alkenes | Pd catalyst, Base | C-C (Vinyl) |

| Buchwald-Hartwig Amination | Amines (primary, secondary) | Pd catalyst, Ligand (e.g., XPhos), Base | C-N |

| Negishi Coupling | Organozinc compounds | Pd or Ni catalyst | C-C |

Beyond cross-coupling, the C4-bromo substituent can undergo halogen-metal exchange, typically with an organolithium reagent like n-butyllithium, to generate a C4-lithiated pyrazole intermediate. This potent nucleophile can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to install a wide range of functionalities.

The N-hydroxyl group also offers multiple avenues for derivatization. It can be readily O-alkylated or O-acylated under basic conditions. For example, treatment of a related hydroxypyrazole with sodium hydride followed by an alkyl halide such as methyl iodide leads to the corresponding O-methyl ether. mdpi.com This protects the hydroxyl group and modifies the electronic properties of the N1 substituent. Other transformations common for hydroxyl groups, such as conversion to a better leaving group (e.g., tosylate) followed by substitution, could also be envisioned. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzyl-5-bromo-4-nitroimidazole |

| 3-Hydroxy-1-phenylpyrazole |

| 4H-pyrazole |

| Pyrazole blue |

| n-Butyllithium |

| Methyl iodide |

| Sodium hydride |

| 2,4,5-Tribromoimidazole |

| 5-Bromo-4-nitroimidazole |

| XPhos |

| Palladium acetate (B1210297) (Pd(OAc)₂) |

Advanced Applications in Organic Synthesis and Materials Science

Synthetic Building Block for Diverse Chemical Scaffolds

The halogenated pyrazole (B372694) framework is a cornerstone in the construction of a wide array of chemical structures, particularly those with pharmaceutical and biological relevance.

Precursor for Fused Heterocyclic Systems (e.g., pyrazolo[1,5-a]pyrimidines)

Fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, are of great interest in medicinal chemistry due to their activity as protein kinase inhibitors for targeted cancer therapy. researchgate.netrsc.org The primary and most versatile route to synthesize the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is through the cyclocondensation reaction of 3-aminopyrazoles or 5-aminopyrazoles with 1,3-bielectrophilic compounds, such as β-dicarbonyl compounds or their equivalents. nih.govnih.gov

While direct synthesis routes using 4-Bromo-1H-pyrazol-1-ol are not extensively documented, its structural analogue, 3-bromo-1H-pyrazol-5-amine, has been successfully used as a reagent in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This suggests a viable pathway where this compound could be chemically modified—for instance, through the introduction of an amino group—to serve as a precursor for these valuable fused heterocyclic systems. Various synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed to construct the pyrazolo[1,5-a]pyrimidine core. rsc.orgnih.gov

Intermediate in the Synthesis of Complex Organic Molecules

The related compound, 4-bromopyrazole, is established as a versatile starting material for a range of pharmaceutical and biologically active molecules. fishersci.com The bromine atom at the 4-position serves as a key functional handle, allowing for further molecular elaboration through various cross-coupling reactions. This enables the introduction of diverse substituents and the construction of more complex molecular architectures. For instance, 4-bromopyrazole can be used to prepare 1,4′-bipyrazoles, which are scaffolds found in various bioactive compounds. fishersci.com Given these established reaction pathways, this compound represents a promising intermediate for creating novel and intricate organic molecules, with the N-hydroxy group potentially influencing the compound's reactivity and biological profile.

Chiral Auxiliaries or Ligands in Asymmetric Synthesis

In asymmetric synthesis, chiral auxiliaries and ligands are crucial for controlling the stereochemical outcome of a reaction. While pyrazole-containing structures are utilized in the design of chiral ligands for catalysis, there is currently a lack of scientific literature specifically detailing the application of this compound for this purpose. The development of new chiral ligands is an active area of research, and the unique electronic and steric properties of this compound could make it a candidate for future investigation in asymmetric catalysis.

Applications in Polymer Chemistry and Material Science

The reactivity of the pyrazole ring makes it suitable for applications in polymer science, particularly in the synthesis of polyurethanes.

Use as Blocking Agents in Isocyanate Chemistry for Polyurethane Synthesis

Isocyanates are highly reactive compounds used to produce polyurethane polymers. To control this reactivity and improve the shelf-life of formulations, blocking agents are employed. wikipedia.org These agents react with the isocyanate group to form a thermally reversible bond. The isocyanate can then be regenerated at a specific "deblocking" temperature to initiate the polymerization reaction. wikipedia.org

Research has demonstrated that 4-bromo-1H-pyrazole is an effective blocking agent for various diisocyanates, such as hexamethylene diisocyanate (HMDI) and toluene (B28343) diisocyanate (TDI). bohrium.comresearchgate.net The resulting blocked isocyanates are stable at ambient temperatures and deblock at elevated temperatures to form polyurethanes. bohrium.com The deblocking temperature is a critical parameter that can be tuned by altering the substituents on the pyrazole ring. mdpi.com The effectiveness of the blocking is often confirmed by the disappearance of the characteristic isocyanate peak (around 2250–2270 cm⁻¹) in Fourier-transform infrared (FTIR) spectroscopy. researchgate.netnih.gov

Detailed thermal analysis using Differential Scanning Calorimetry (DSC) has determined the specific deblocking temperatures for adducts formed between 4-bromo-1H-pyrazole and common isocyanates.

| Isocyanate | Blocking Agent | Deblocking Temperature (°C) |

| Hexamethylene diisocyanate (HMDI) | 4-bromo-1H-pyrazole | 185 |

| Toluene diisocyanate (TDI) | 4-bromo-1H-pyrazole | 238 |

| Toluene diisocyanate (TDI) | 3-(4-bromo-phenyl)-1H-pyrazole | 240 |

This table is based on data for the related compound 4-bromo-1H-pyrazole. bohrium.comresearchgate.netnih.gov

This application is significant for creating one-component polyurethane systems used in coatings, adhesives, and sealants, where curing is initiated by heat. wikipedia.org

Development of Fluorescent Materials

Although pyrazole derivatives are investigated for their photophysical properties and incorporated into various fluorescent materials, current research has not specifically reported the use of this compound in the development of such materials. The exploration of its potential luminescent properties remains an area for future scientific inquiry.

Photophysical Properties and Potential Applications

A thorough review of scientific literature indicates that the specific photophysical properties of this compound have not been extensively investigated or reported. While the broader class of pyrazole derivatives has been a subject of interest in materials science for their potential in developing fluorescent materials, detailed research findings on the absorption and emission spectra, quantum yields, and fluorescence lifetimes of this compound are not publicly available.

The photophysical characteristics of pyrazole-containing molecules are typically influenced by the nature of substituents on the pyrazole ring and any conjugated systems they are part of. For instance, pyrazole derivatives incorporated into larger chromophoric systems have been shown to exhibit fluorescence, with their emission properties being tunable by modifying their chemical structure. Some pyrazole derivatives have found applications as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). However, without specific studies on this compound, its intrinsic luminescent properties and potential for such applications remain speculative.

Computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the electronic and photophysical properties of some pyrazole derivatives. These theoretical investigations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial in determining a molecule's absorption and emission characteristics. Nevertheless, no such computational studies focused specifically on this compound were found in the reviewed literature.

Given the absence of detailed research, the potential applications of this compound in materials science are yet to be explored. Further experimental and theoretical investigations are necessary to elucidate its photophysical properties and to assess its viability for use in photoactive materials.

Q & A

Q. What experimental protocols ensure the stability of this compound derivatives under high-temperature or photolytic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.